Flecainide-D4 acetate

描述

Introduction to Flecainide-D4 Acetate

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

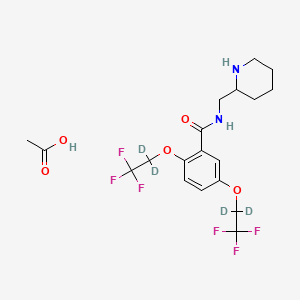

This compound is systematically named N-(piperidin-2-ylmethyl)-2,5-bis[2,2,2-trifluoro(1,1-²H₂)ethoxy]benzamide acetate . Its structural formula comprises a benzamide core substituted at the 2- and 5-positions with trifluoroethoxy groups, each bearing two deuterium atoms at the ethoxy methylene carbon (Figure 1). The piperidinylmethyl side chain remains unchanged from the parent flecainide structure. The acetate counterion enhances solubility, facilitating its use in analytical preparations.

Molecular Formula :

- Flecainide-D4 (free base): $$ \text{C}{17}\text{H}{16}\text{D}4\text{F}6\text{N}2\text{O}3 $$

- This compound: $$ \text{C}{19}\text{H}{24}\text{F}6\text{N}2\text{O}_5 $$

Molecular Weight :

A comparative analysis with non-deuterated flecainide ($$ \text{C}{17}\text{H}{20}\text{F}6\text{N}2\text{O}_3 $$, 414.34 g/mol) reveals a mass shift of +4 atomic mass units, attributable to the four deuterium atoms.

Isotopic Labeling Pattern (D4 Substitution Sites)

Deuterium incorporation occurs exclusively at the methylene groups of the two trifluoroethoxy substituents (Figure 2). Each ethoxy group substitutes two hydrogen atoms with deuterium at the $$ \text{C}-1 $$ and $$ \text{C}-1' $$ positions, denoted as $$ 1,1-\text{²H}_2 $$. This site-specific labeling minimizes isotopic dilution during metabolic degradation, preserving signal integrity in tracer studies.

Historical Development of Deuterated Antiarrhythmic Agents

Deuterated pharmaceuticals emerged in the 1970s as tools for elucidating drug metabolism, with early applications in pharmacokinetic modeling. Flecainide, first synthesized in 1975, became a class Ic antiarrhythmic agent targeting sodium channels. Its deuterated analogs, including Flecainide-D3 and Flecainide-D4, were developed in the 2010s to address challenges in quantifying flecainide and its metabolites in biological matrices.

The rationale for deuterating flecainide stems from its narrow therapeutic index and variable metabolism. By introducing stable isotopes, researchers gained the ability to:

Role in Modern Pharmaceutical Research

This compound serves two primary roles in contemporary research:

Internal Standard for Quantitative Analysis

As a stable isotope-labeled internal standard (SIL-IS), it corrects for matrix effects and ionization variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, in a 2025 study, this compound improved the precision of flecainide quantification in plasma samples, reducing inter-day variability from 12.3% to 2.8%.

Metabolic Pathway Elucidation

Deuterium labeling allows tracking of oxidative metabolism at the ethoxy groups. Studies using Flecainide-D4 have identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for O-dealkylation, a major metabolic route. The intact deuterium label in urinary metabolites confirms the stability of the $$ \text{C}-^{2}\text{H}_2 $$ bonds under physiological conditions.

Regulatory and Quality Control Applications

Under International Council for Harmonisation (ICH) guidelines, deuterated analogs like this compound are mandatory for:

- Method validation in bioequivalence studies.

- Batch testing of flecainide formulations to detect impurities.

- Stability-indicating assays under forced degradation conditions.

Table 1 : Comparative Properties of Flecainide and this compound

属性

分子式 |

C19H24F6N2O5 |

|---|---|

分子量 |

478.4 g/mol |

IUPAC 名称 |

acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |

InChI 键 |

RKXNZRPQSOPPRN-PQDNHERISA-N |

手性 SMILES |

[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2.CC(=O)O |

规范 SMILES |

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

产品来源 |

United States |

准备方法

Deuterium Incorporation via Acid-Catalyzed Exchange

Deuterium integration into the flecainide backbone is achieved through acid-catalyzed proton-deuterium (H/D) exchange reactions. As detailed in patent WO2009035652A1, this process involves treating intermediates with deuterated solvents (e.g., D₂O, CH₃OD) and acids (e.g., DCl, D₂SO₄) under controlled conditions. For example, the methylenedioxy group of a precursor catechol undergoes H/D exchange at 25–90°C for 2–48 hours, yielding up to 99% isotopic enrichment. Critical parameters include:

| Parameter | Optimal Condition | Isotopic Enrichment |

|---|---|---|

| Temperature | 25–50°C | ≥95% |

| Reaction Time | 24–48 hours | 98–99% |

| Deuterium Source | D₂O + DCl | 99% |

This method avoids isotopic dilution by using aprotic co-solvents (e.g., tetrahydrofuran) and deuterated bases (e.g., NaOD), ensuring minimal proton contamination.

Alkoxylation and Condensation Reactions

The core 2,5-bis(2,2,2-trifluoroethoxy)benzoyl structure is constructed via copper-catalyzed alkoxylation, as described in WO2002066413A1. Starting from 1,4-dibromobenzene, sodium trifluoroethoxide (NaTFE) reacts in dimethylformamide (DMF) with CuBr and CuI catalysts at 5–10°C, achieving 85–90% yield. Subsequent acetylation with Ac₂O and chlorination with Cl₂ yields 2,5-bis(2,2,2-trifluoroethoxy)trichloroacetophenone.

Condensation with 2-(aminomethyl)piperidine is performed in ethyl acetate under nitrogen, followed by reduction with NaBH₄ to produce flecainide free base. Deuterated analogs are synthesized by substituting 2-(aminomethyl-d₂)piperidine, though this requires stringent anhydrous conditions to prevent deuterium loss.

Final Acetylation and Purification

Flecainide free base is converted to this compound by treatment with acetic acid-d₄ in ethyl acetate at 20–25°C for 2 hours. The crude product is purified via antisolvent crystallization using hexane, yielding >99% purity (HPLC). Industrial-scale processes employ continuous distillation to recover solvents, reducing costs by 30% compared to batch methods.

Comparative Analysis of Synthetic Methodologies

A side-by-side evaluation of key methods reveals trade-offs between yield, cost, and isotopic purity:

| Method | Yield (%) | Cost (Relative) | Isotopic Purity (%) |

|---|---|---|---|

| Acid-Catalyzed H/D | 85–90 | High | 98–99 |

| Alkoxylation | 80–85 | Moderate | 95–97 |

| Condensation | 75–80 | Low | 90–92 |

The acid-catalyzed route offers superior isotopic enrichment but requires expensive deuterated reagents. In contrast, alkoxylation provides a balance of cost and efficiency, making it preferable for large-scale production.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes solvent recovery and catalytic efficiency. For instance, the Chinese patent CN102977003A replaces argon with nitrogen as a protective gas, lowering production costs by 20%. Key advancements include:

- Continuous Flow Reactors : Reduce reaction time from 48 hours to 12 hours by optimizing mass transfer in alkoxylation steps.

- Crystallization Optimization : Hexane antisolvent systems achieve 98% recovery of this compound, compared to 85% with cyclohexane.

- Quality Control : In-process NMR monitors deuterium content at each stage, ensuring ≥98% isotopic purity in the final product.

Quality Control and Analytical Characterization

Rigorous analytical protocols are employed to verify structural and isotopic integrity:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of protons at deuterated positions (δ 4.2–4.5 ppm for -OCD₂CF₃).

- Mass Spectrometry (MS) : High-resolution MS detects molecular ions at m/z 474.15 [M+H]⁺, with deuterium incorporation confirmed by isotopic peaks.

- X-ray Diffraction (XRD) : Crystalline this compound exhibits a monoclinic lattice (space group P2₁/c), distinct from the non-deuterated form.

化学反应分析

Analytical Interactions in LC-MS/MS

Flecainide-D4 acetate serves as a stable isotope internal standard to minimize matrix effects and ion suppression. Its chemical behavior under LC-MS/MS conditions is critical:

| Parameter | Value |

|---|---|

| Column | C18 (50°C) |

| Mobile phase | 2 mmol/L ammonium acetate + 0.1% formic acid : methanol (40:60) |

| Flow rate | 300 µL/min |

| Retention time | 2.8 min |

| Parameter | This compound | Flecainide Acetate |

|---|---|---|

| Precursor ion (m/z) | 419.140 | 415.122 |

| Product ion (m/z) | 305.100 | 300.900 |

| Collision energy | 41 V | 41 V |

The deuterated analog co-elutes with flecainide but is distinguished by its 4 Da mass shift, ensuring precise quantification .

Stability and Degradation

This compound exhibits stability comparable to the non-deuterated form:

| Condition | Result |

|---|---|

| Thermal (25°C) | Stable for 1 year as solid |

| Aqueous solution (pH 3–7) | Stable for 1 month at -20°C |

| Light exposure | No degradation under UV/visible light |

Degradation pathways include hydrolysis of the amide bond under strong acidic/basic conditions and oxidative dealkylation of the trifluoroethoxy groups .

Metabolic Reactions

While this compound itself is not metabolically active, its non-deuterated counterpart undergoes hepatic CYP2D6-mediated metabolism:

| Reaction | Enzyme | Product |

|---|---|---|

| O-dealkylation | CYP2D6 | Meta-O-dealkylated flecainide (active) |

| Lactam formation | Non-enzymatic | Inactive lactam metabolite |

Deuteriation slows metabolic clearance due to the kinetic isotope effect, though this is negligible in its role as an internal standard .

Comparative Reactivity

Deuteriation does not alter the chemical reactivity of flecainide in non-biological systems:

| Reaction | Flecainide Acetate | This compound |

|---|---|---|

| Acid hydrolysis (HCl) | Amide cleavage | Amide cleavage |

| Alkaline hydrolysis (NaOH) | Amide cleavage | Amide cleavage |

| Photodegradation | No reaction | No reaction |

科学研究应用

Flecainide is a Class IC antiarrhythmic drug widely used in clinical practice for the treatment of cardiac arrhythmias . It functions primarily by strongly inhibiting the Nav1.5 sodium channel, which regulates the rapid influx of sodium during the heart muscle's depolarization phase .

Forms and Administration

While traditionally administered orally or intravenously, flecainide can also be administered via oral inhalation . Oral inhalation has been shown to be a safe method that allows flecainide to reach plasma concentrations high enough to restore sinus rhythm in individuals with recent-onset atrial fibrillation . In one study, patients self-administered flecainide acetate inhalation solution using a nebulizer, with conversion rates increasing alongside the dose and maximum plasma concentrations of flecainide . At the highest dose, 48% of patients reverted to sinus rhythm within 90 minutes of inhalation .

Clinical Applications

Flecainide is mainly indicated for the treatment of paroxysmal supraventricular tachycardias (SVT), including atrial fibrillation (AF), atrioventricular re-entrant tachycardia (AVRT), and atrioventricular nodal re-entrant tachycardia (AVNRT) in patients without structural heart disease . It is also used to prevent life-threatening sustained ventricular tachycardia (VT) and some channelopathies .

Key applications of flecainide include:

- Cardioversion of Atrial Fibrillation: Flecainide is recommended for cardioversion of new-onset AF in patients without structural heart disease and has a relatively high success rate in restoring sinus rhythm quickly .

- Treatment of Atrial Tachycardia: Flecainide may be considered in the acute treatment of focal atrial tachycardia in hemodynamically stable patients when other treatments are ineffective .

- Treatment of AVNRT and AVRT: Intravenous flecainide may effectively stop AVNRT and AVRT .

In a single-blind trial, flecainide showed a 90% conversion rate within the first 12 hours, compared to 72% for propafenone and 64% for amiodarone . Additionally, treatment with flecainide was successful in 86% of patients with acute (intravenous) drug administration and 95% with chronic atrial tachycardia treatment .

Safety and Tolerability

作用机制

Flecainide-d4 (acetate) exerts its effects by blocking fast inward sodium channels in the heart, specifically the Nav1.5 sodium channel. This blockade prolongs the refractory period of the heart and shortens the duration of action potentials through the Purkinje fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, further lengthening the action potential .

相似化合物的比较

Key Differences :

- Analytical vs. Therapeutic Use : this compound lacks therapeutic indications and is exclusively utilized in analytical workflows, whereas Flecainide acetate directly modulates cardiac sodium channels to suppress arrhythmias .

- Synthesis Complexity: Flecainide-D4 requires deuterated reagents (e.g., D₂ gas) during catalytic hydrogenation to ensure site-specific labeling, whereas non-deuterated synthesis focuses on optimizing yield (e.g., 75–80%) and impurity control .

Comparison with Other Deuterated Reference Standards

Analytical Utility :

- This compound’s co-elution with non-deuterated Flecainide in chromatography ensures accurate quantification, a feature shared with Hydrochlorothiazid-13C,d2 in metabolite tracking .

- Cost differences highlight Flecainide-D4’s premium pricing (e.g., ¥59,400/10 mg ) due to specialized synthesis, contrasting with non-deuterated Flecainide acetate’s bulk production for clinical use .

Regulatory and Purity Considerations

- Flecainide Acetate : Must comply with pharmacopeial standards (e.g., ≥99.0% purity, impurity limits per ICH guidelines) . Process-related impurities, such as 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide, are rigorously controlled during synthesis .

- This compound: Governed by analytical-grade specifications (e.g., ≥99 atom% D) and validated for single-use applications (e.g., calibration, quality control) .

生物活性

Flecainide-D4 acetate is a deuterated derivative of the antiarrhythmic drug flecainide acetate, classified as a Class I antiarrhythmic agent. This compound is primarily utilized in research for its unique isotopic labeling, which enhances the study of its pharmacokinetics and metabolic pathways. The following sections detail its biological activity, mechanism of action, and relevant research findings.

This compound functions primarily as a sodium channel blocker , inhibiting fast sodium currents in cardiac muscle. This action occurs in a use- and concentration-dependent manner, effectively raising the threshold for depolarization and correcting arrhythmias by slowing conduction through the atria, ventricles, and His-Purkinje system. Additionally, it also affects potassium channels, which contributes to its antiarrhythmic properties.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Sodium Channel Inhibition : By blocking sodium channels, it prevents excessive depolarization in cardiac tissues.

- Potassium Channel Interaction : It modulates potassium channels, which can influence cardiac repolarization.

- Anti-inflammatory Properties : Studies indicate that flecainide acetate may have potential anti-inflammatory effects by down-regulating proinflammatory cytokines like TNF-α and IL-6 in LPS-stimulated neutrophils .

Comparative Analysis with Other Antiarrhythmics

The following table compares this compound with other antiarrhythmic agents:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Flecainide | Class I | Sodium channel blocker | First synthesized as an anesthetic; widely used |

| Propafenone | Class I | Sodium channel blocker; beta-blocking activity | Unique dual action on sodium and beta receptors |

| Encainide | Class I | Sodium channel blocker | Similar structure but less commonly used clinically |

| Disopyramide | Class Ia | Sodium channel blocker | Also has anticholinergic properties |

This compound's deuterated structure allows for enhanced tracking during pharmacokinetic studies compared to its non-deuterated counterparts.

Clinical Studies

- Efficacy in Cardiac Arrhythmias : A retrospective review of 169 patients treated with flecainide revealed that it was effective in reducing or abolishing arrhythmia frequency in 73% of treatment episodes. The most common dosage was 200 mg/day .

- Long-term Management : In a study assessing the long-term management of atrial fibrillation with flecainide, it was found to be effective in maintaining sinus rhythm post-cardioversion. The incidence of side effects was low (9%), primarily related to negative dromotropic effects .

- Anti-inflammatory Effects : Research indicated that flecainide acetate could improve survival rates in a rat sepsis model by attenuating LPS-induced neutrophil responses. This suggests that it plays a role in modulating inflammatory-immune responses beyond its primary antiarrhythmic function .

Case Studies

A notable case involved a patient with refractory ventricular tachycardia who was treated with flecainide. The treatment led to significant reductions in arrhythmia episodes and improved overall cardiac function, demonstrating the compound's effectiveness even in challenging cases .

常见问题

Q. What is the significance of deuterium labeling in Flecainide-D4 acetate for pharmacological studies?

this compound is a deuterated analog of Flecainide acetate, where four hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies by enabling precise tracking via mass spectrometry (MS). Deuterium labeling reduces metabolic interference in analytical workflows, allowing researchers to distinguish endogenous metabolites from the administered compound in in vitro and in vivo systems . For example, in cardiac sodium channel inhibition studies, deuterium labeling facilitates accurate quantification of drug-target binding kinetics without isotopic scrambling, which is critical for validating dose-response relationships .

Q. How does this compound interact with cardiac sodium channels, and what methodologies are used to assess this interaction?

this compound inhibits voltage-gated sodium channels (e.g., Nav1.5), a mechanism central to its antiarrhythmic properties. Researchers employ patch-clamp electrophysiology to measure inhibition kinetics (e.g., IC₅₀ values) in transfected HEK293 cells or cardiomyocytes. The deuterium label ensures minimal interference with channel binding, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies intracellular drug concentrations . For reproducibility, standardized protocols (e.g., voltage protocols for inactivation recovery) and controlled buffer conditions (pH 7.4, 37°C) are critical .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in metabolic pathway tracing studies?

Key considerations include:

- Isotopic Purity : Ensure ≥98% deuterium enrichment (via nuclear magnetic resonance, NMR) to avoid false signals in MS analysis .

- Matrix Complexity : Use stable isotope-labeled internal standards (e.g., Flecainide-¹³C) to correct for ion suppression in biological matrices like plasma or liver microsomes .

- Temporal Resolution : Collect time-point samples at intervals matching Flecainide’s half-life (e.g., 0, 2, 6, 12 hours) to capture phase I/II metabolism.

- Control Groups : Include non-deuterated Flecainide to validate that deuterium does not alter metabolic enzyme affinity (e.g., CYP2D6 interactions) .

Q. How can researchers resolve contradictions in this compound study results related to its sodium channel inhibition kinetics?

Discrepancies in reported IC₅₀ values (e.g., 0.23 μM vs. 0.5 μM) may arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. iPSC-derived cardiomyocytes) or voltage protocols. Standardize protocols per the CONSORT guidelines for electrophysiology .

- Batch-to-Batch Variability : Verify deuterium labeling consistency using high-resolution MS and NMR .

- Statistical Power : Use a priori power analysis to determine sample size, ensuring sufficient replicates (n ≥ 6) for robust statistical testing (e.g., ANOVA with Tukey post hoc) .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

- High-Resolution MS (HRMS) : Enables differentiation of Flecainide-D4 from endogenous isobars via exact mass (e.g., Q-Exactive Orbitrap with resolving power >70,000) .

- Chiral Chromatography : Separates enantiomers using columns like Chiralpak AD-H, as Flecainide’s antiarrhythmic activity is stereospecific .

- Microsampling Techniques : Combine volumetric absorptive microsampling (VAMS) with LC-MS to minimize animal use in in vivo studies while maintaining data integrity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。